![molecular formula C10H19FSi2 B12542867 Fluoro(dimethyl)[1-(trimethylsilyl)cyclopenta-2,4-dien-1-yl]silane CAS No. 144501-15-5](/img/structure/B12542867.png)
Fluoro(dimethyl)[1-(trimethylsilyl)cyclopenta-2,4-dien-1-yl]silane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Fluoro(dimethyl)[1-(trimethylsilyl)cyclopenta-2,4-dien-1-yl]silane is a unique organosilicon compound characterized by its cyclopentadienyl ring substituted with trimethylsilyl and fluoro(dimethyl)silyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of fluoro(dimethyl)[1-(trimethylsilyl)cyclopenta-2,4-dien-1-yl]silane typically involves the reaction of cyclopentadienyl anions with trimethylsilyl chloride and fluoro(dimethyl)silyl chloride. The reaction is carried out under an inert atmosphere to prevent oxidation and hydrolysis. The process involves the following steps:
- Generation of cyclopentadienyl anions by deprotonation of cyclopentadiene using a strong base such as sodium hydride.
- Reaction of the cyclopentadienyl anions with trimethylsilyl chloride to form 1-(trimethylsilyl)cyclopenta-2,4-diene.
- Subsequent reaction with fluoro(dimethyl)silyl chloride to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure efficient mixing and reaction control. The use of automated systems for reagent addition and product isolation can enhance the overall yield and purity of the compound.
Chemical Reactions Analysis
Types of Reactions
Fluoro(dimethyl)[1-(trimethylsilyl)cyclopenta-2,4-dien-1-yl]silane undergoes various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions where the fluoro group is replaced by other nucleophiles.
Oxidation and Reduction: The compound can undergo oxidation to form silanol derivatives or reduction to form silyl hydrides.
Diels-Alder Reactions: The cyclopentadienyl ring can participate in Diels-Alder reactions with dienophiles to form cyclohexene derivatives.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide can be used under mild conditions.
Oxidation: Oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid can be employed.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Diels-Alder Reactions: These reactions typically require elevated temperatures and the presence of a suitable dienophile.
Major Products Formed
Substitution: Formation of substituted cyclopentadienyl silanes.
Oxidation: Formation of silanol derivatives.
Reduction: Formation of silyl hydrides.
Diels-Alder: Formation of cyclohexene derivatives.
Scientific Research Applications
Fluoro(dimethyl)[1-(trimethylsilyl)cyclopenta-2,4-dien-1-yl]silane has several applications in scientific research:
Organic Synthesis: Used as a precursor for the synthesis of complex organosilicon compounds.
Materials Science: Employed in the development of silicon-based materials with unique electronic and optical properties.
Catalysis: Acts as a ligand in transition metal catalysis, enhancing the reactivity and selectivity of catalytic processes.
Biological Studies: Investigated for its potential use in drug delivery systems due to its ability to form stable complexes with various biomolecules.
Mechanism of Action
The mechanism of action of fluoro(dimethyl)[1-(trimethylsilyl)cyclopenta-2,4-dien-1-yl]silane involves its interaction with molecular targets through its silicon centers. The compound can form stable complexes with transition metals, facilitating catalytic processes. The cyclopentadienyl ring can undergo sigmatropic shifts, influencing the reactivity and stability of the compound in various chemical reactions.
Comparison with Similar Compounds
Similar Compounds
Cyclopentadienyltrimethylsilane: Similar structure but lacks the fluoro(dimethyl)silyl group.
Fluorotrimethylsilane: Contains a fluoro group but lacks the cyclopentadienyl ring.
Dimethylsilylcyclopentadiene: Similar but lacks the trimethylsilyl group.
Uniqueness
Fluoro(dimethyl)[1-(trimethylsilyl)cyclopenta-2,4-dien-1-yl]silane is unique due to the presence of both trimethylsilyl and fluoro(dimethyl)silyl groups on the cyclopentadienyl ring. This combination imparts distinct electronic and steric properties, making it a versatile compound for various applications in organic synthesis, materials science, and catalysis.
Properties
CAS No. |
144501-15-5 |
|---|---|
Molecular Formula |
C10H19FSi2 |
Molecular Weight |
214.43 g/mol |
IUPAC Name |
fluoro-dimethyl-(1-trimethylsilylcyclopenta-2,4-dien-1-yl)silane |
InChI |
InChI=1S/C10H19FSi2/c1-12(2,3)10(13(4,5)11)8-6-7-9-10/h6-9H,1-5H3 |
InChI Key |
MCBMIPHBFJVFMD-UHFFFAOYSA-N |
Canonical SMILES |
C[Si](C)(C)C1(C=CC=C1)[Si](C)(C)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


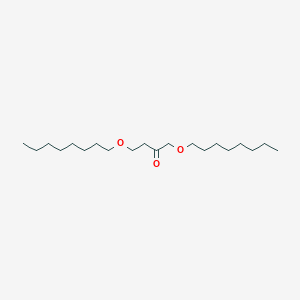
![2-Amino-1-[(4-methylphenyl)methyl]pyrimidin-1-ium bromide](/img/structure/B12542799.png)
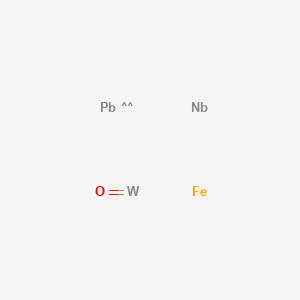
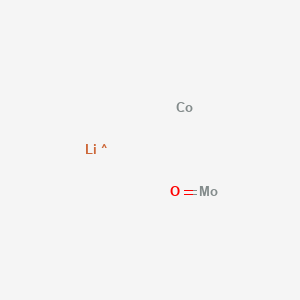
![1-[2-Fluoro-4-(trifluoromethyl)phenyl]-3-azabicyclo[3.1.0]hexane](/img/structure/B12542805.png)
![N-{4-[2,3-Dibromo-3-(4-nitrophenyl)propanoyl]phenyl}glycine](/img/structure/B12542813.png)
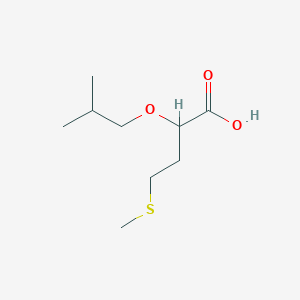
![N-Hydroxy-2-[2-oxo-1-(3-phenylpropyl)piperidin-3-yl]acetamide](/img/structure/B12542823.png)
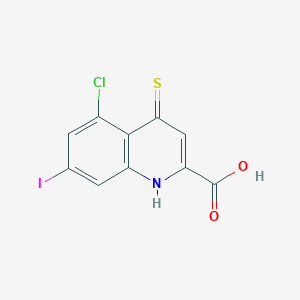
![Sulfonium, [2-(diethylamino)-2-oxoethyl]dimethyl-, bromide](/img/structure/B12542845.png)
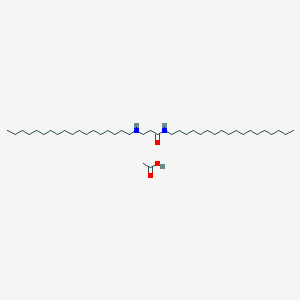
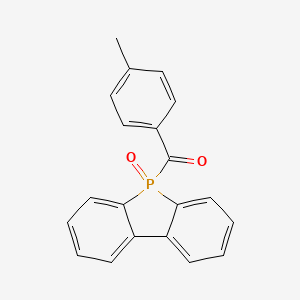
![2-[9-Cyano-3,6-bis(dimethylamino)-9H-xanthen-9-YL]benzoic acid](/img/structure/B12542873.png)

